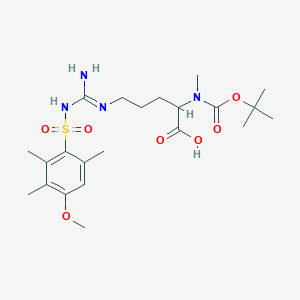
Boc-Na-methyl-Nw-(4-methoxy-2,3,6-trimethylbenzenesulfonyl)-L-arginine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Boc-Na-methyl-Nw-(4-methoxy-2,3,6-trimethylbenzenesulfonyl)-L-arginine” is a synthetic compound that belongs to the class of sulfonylated amino acids It is characterized by the presence of a sulfonyl group attached to the arginine residue, which is further modified with a Boc (tert-butoxycarbonyl) protecting group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “Boc-Na-methyl-Nw-(4-methoxy-2,3,6-trimethylbenzenesulfonyl)-L-arginine” typically involves multiple steps:
Protection of the Arginine Residue: The arginine residue is first protected with a Boc group to prevent unwanted reactions at the amino group.
Sulfonylation: The protected arginine is then reacted with 4-methoxy-2,3,6-trimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine to introduce the sulfonyl group.
Methylation: The final step involves the methylation of the nitrogen atom to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesizers and purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group.
Reduction: Reduction reactions could target the sulfonyl group, converting it to a sulfinyl or sulfide group.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Products may include sulfinyl or sulfide derivatives.
Substitution: Products may include substituted sulfonamides or sulfonates.
Aplicaciones Científicas De Investigación
Chemistry
- Used as a building block in the synthesis of more complex molecules.
- Studied for its reactivity and stability under various conditions.
Biology
- Investigated for its potential as a biochemical probe.
- Used in the study of enzyme-substrate interactions.
Medicine
- Explored for its potential therapeutic applications, particularly in the design of enzyme inhibitors.
- Studied for its role in modulating biological pathways.
Industry
- Utilized in the development of specialty chemicals.
- Potential applications in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of “Boc-Na-methyl-Nw-(4-methoxy-2,3,6-trimethylbenzenesulfonyl)-L-arginine” would depend on its specific application. In general, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl group can form strong interactions with amino acid residues in proteins, influencing their function.
Comparación Con Compuestos Similares
Similar Compounds
Boc-L-arginine: A simpler analog without the sulfonyl group.
Nw-(4-methoxy-2,3,6-trimethylbenzenesulfonyl)-L-arginine: Lacks the Boc protecting group.
Boc-Na-methyl-L-arginine: Lacks the sulfonyl group.
Uniqueness
“Boc-Na-methyl-Nw-(4-methoxy-2,3,6-trimethylbenzenesulfonyl)-L-arginine” is unique due to the combination of the Boc protecting group, the sulfonyl group, and the methylation of the nitrogen atom. This unique structure imparts specific chemical properties and reactivity, making it valuable for specialized applications.
Propiedades
IUPAC Name |
5-[[amino-[(4-methoxy-2,3,6-trimethylphenyl)sulfonylamino]methylidene]amino]-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36N4O7S/c1-13-12-17(32-8)14(2)15(3)18(13)34(30,31)25-20(23)24-11-9-10-16(19(27)28)26(7)21(29)33-22(4,5)6/h12,16H,9-11H2,1-8H3,(H,27,28)(H3,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCQFOFXVPZPGDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1S(=O)(=O)NC(=NCCCC(C(=O)O)N(C)C(=O)OC(C)(C)C)N)C)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36N4O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
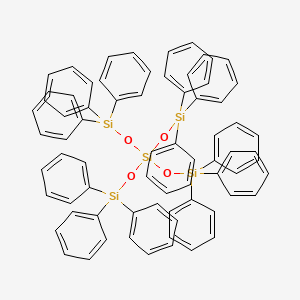
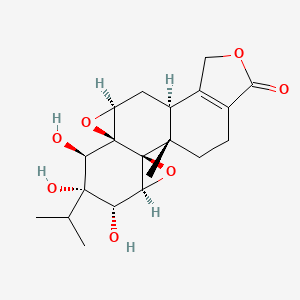
![4-[(5-Chloro-2-thienyl)methyl]-1-([6-(trifluoromethyl)pyridin-3-YL]methyl)-1,4-diazepan-5-one](/img/structure/B12829913.png)
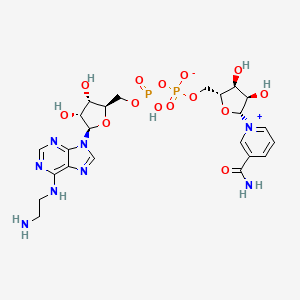
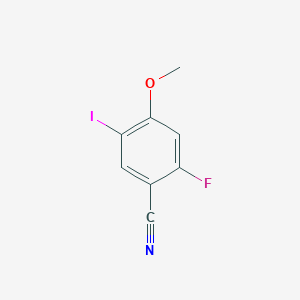
![6-Fluoro-[1,1'-biphenyl]-3-sulfonyl chloride](/img/structure/B12829918.png)
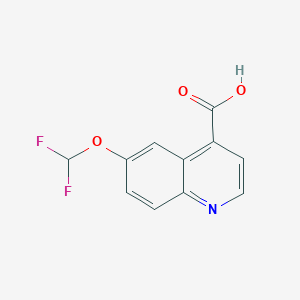
![3-(Difluoromethyl)-2,4,6,7-tetrahydropyrano[4,3-C]pyrazole](/img/structure/B12829964.png)
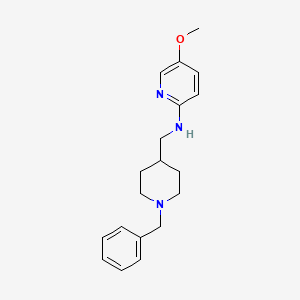
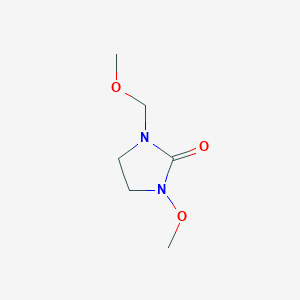
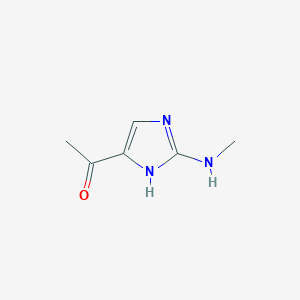
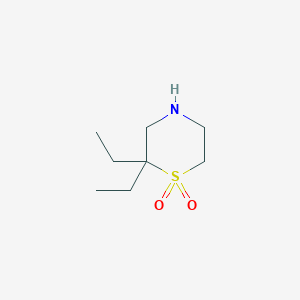
![2-Ethynylbenzo[d]oxazole](/img/structure/B12829992.png)
![2-Benzyl-2H-imidazo[1,5-a]quinolin-10-ium bromide](/img/structure/B12829997.png)
